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GSK4027 & GSK4028: Basic Information

GSK4027 is a potent, cell-penetrant, and selective chemical probe designed to inhibit the bromodomains of
two related epigenetic proteins: p300/CBP-associated factor (PCAF, also known as KAT2B) and general
control nonderepressible 5 (GCNS5, also known as KAT2A) [1] [2]. GSK4028 is its enantiomeric negative
control compound. The key difference is that while GSK4027 is pharmacologically active and binds the
target bromodomains, GSK4028 is inactive due to its different three-dimensional structure, helping you rule

out off-target effects in your experiments [1] [2].

Biochemical and Cellular Profiling Data

The table below summarizes the core quantitative data for GSK4027, which demonstrates its high potency

and selectivity.

Parameter Details

Primary Targets PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [3] [1]
Biochemical 1.4 nM for both PCAF and GCN5 (BROMOscan assay) [3] [1]
Potency (Ki)
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Parameter

Biochemical
Potency (ICso)

Cellular Potency
(ICs0)

Key Selectivity

Cellular
Permeability

Cytotoxicity

Details

40 nM for PCAF (TR-FRET assay) [1]

60 nM (NanoBRET target engagement in HEK293 cells) [3] [1]

>18,000-fold selective over BET family (e.g., BRD4); >70-fold selective over

other bromodomains like BRPF1, BRPF3 [3] [1] [2]

High (500 nm/s in an artificial membrane permeability assay) [4]

Non-cytotoxic up to 200 uM (assessed by mitochondrial integrity, nuclear size,
and membrane permeability) [1]

Experimental Protocols for Assay Validation

Here are methodologies for key experiments that validate the probe's function, as cited in the literature.

Biochemical Binding Assay (TR-FRET)

This protocol measures the direct binding of the compound to the PCAF bromodomain in a cell-free system

[1] [4].

e Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
¢ Key Reagents: Truncated PCAF bromodomain protein and a fluorescently tagged bromodomain

ligand.

¢ Procedure: The compound (GSK4027) or control (GSK4028) is titrated into a mixture containing the
PCAF protein and the fluorescent ligand. Displacement of the ligand by the compound is measured

by a reduction in TR-FRET signal.
e Expected Outcome: GSK4027 should show potent, dose-dependent inhibition with an I1Cso of
approximately 40 nM. GSK4028 should show no significant activity, confirming its role as a negative

control.
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Cellular Target Engagement (NanoBRET)

This protocol confirms that GSK4027 can engage its intended target in a live cellular context [3] [1].

e Assay Type: NanoLuc Binary Technology Resonance Energy Transfer (NanoBRET).
e Cell Line: HEK293 cells.
e Engineering: Cells are engineered to express two fusion proteins:
o Full-length PCAF tagged with NanoLuc (a bright luminescent protein).
o Histone H3.3 tagged with a HaloTag.
¢ Principle: In untreated cells, the PCAF-NanoLuc protein binds to the HaloTag-H3.3 histone, bringing
the NanoLuc and HaloTag into close proximity. When a HaloTag ligand is added, a BRET signal
occurs. If GSK4027 successfully enters the cell and binds the PCAF bromodomain, it disrupts this
interaction, reducing the BRET signal.
¢ Procedure: Treat cells with a titration of GSK4027 or GSK4028. Measure the resulting BRET signal.
e Expected Outcome: GSK4027 will displace full-length PCAF from histone H3.3 with a cellular ICso of
approximately 60 nM. GSK4028 should show minimal displacement, validating its inactivity in cells.

Biological Context of PCAF/GCNS5 Inhibition

The following diagram illustrates the signaling pathway regulated by PCAF/GCN5, which GSK4027

inhibits, and its role in cancer stem cell biology as identified in recent research [5].
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GCNS5/PCAF in WNT Signaling & Cancer Stemness
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Troubleshooting Common Experimental Issues

e Unexpected cellular toxicity at low concentrations: The probe is documented as non-cytotoxic up to
200 pM [1]. If you observe toxicity at lower concentrations, it is likely due to off-target effects.
Solution: Always run parallel experiments with the negative control GSK4028. If toxicity is seen with
GSK4027 but not with GSK4028, it may be target-related. If both cause toxicity, the effect is likely
non-specific and not related to PCAF/GCNS5 inhibition.

e Weak cellular phenotype despite potent biochemical binding: A common issue is a drop-off

between biochemical and cellular potency. Selution: First, verify your experimental system using the
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NanoBRET cellular target engagement assay as a positive control to confirm the probe is working
in your cells [3]. Ensure you are using a sufficiently high concentration; a starting point of 1-10 pM is

often used to observe phenotypes, given the measured cellular ICso of 60 nM.

 Difficulty interpreting results due to dual PCAF/GCNS5 inhibition: A key limitation of GSK4027 is
that it inhibits both PCAF and GCN5 with equal potency, making it hard to attribute effects to one
specific protein [3]. Solution: This is an inherent constraint of the probe. Your experimental
conclusions should state that the observed phenotypes are due to inhibition of the "PCAF/GCN5
bromodomain" function. Use genetic techniques (e.g., siRNA) to dissect the individual roles of PCAF

versus GCN5 in your model system.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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